BenchChemオンラインストアへようこそ!

(S)-2-(Methoxymethyl)piperazine

PAF receptor antagonism Enantioselective binding Inflammation

(S)-2-(Methoxymethyl)piperazine is a chiral heterocyclic compound with the CAS registry number 1946838-49-8, characterized by a methoxymethyl substituent at the 2-position of the piperazine ring. This compound belongs to the class of substituted piperazines, which are widely employed in medicinal chemistry as privileged scaffolds for the development of pharmaceuticals targeting central nervous system disorders, inflammatory conditions, and cancer.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B12950575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methoxymethyl)piperazine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCOCC1CNCCN1
InChIInChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1
InChIKeyVSKJXHRGVSZNRH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Methoxymethyl)piperazine: Chiral Piperazine Building Block for PAF Receptor-Targeted Drug Discovery


(S)-2-(Methoxymethyl)piperazine is a chiral heterocyclic compound with the CAS registry number 1946838-49-8, characterized by a methoxymethyl substituent at the 2-position of the piperazine ring . This compound belongs to the class of substituted piperazines, which are widely employed in medicinal chemistry as privileged scaffolds for the development of pharmaceuticals targeting central nervous system disorders, inflammatory conditions, and cancer [1]. The presence of a defined stereocenter at the 2-position renders the (S)-enantiomer a critical chiral building block, enabling the stereocontrolled synthesis of enantiomerically pure drug candidates and facilitating the exploration of stereospecific structure-activity relationships (SAR) [1].

Why (S)-2-(Methoxymethyl)piperazine Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


Procurement of a racemic mixture or the incorrect (R)-enantiomer of 2-(methoxymethyl)piperazine introduces critical risks of functional failure or compromised experimental outcomes due to pronounced stereospecificity in biological interactions. As demonstrated in receptor binding assays, the (S)-enantiomer exhibits a 30-fold greater affinity for the platelet-activating factor (PAF) receptor compared to its (R)-counterpart, a difference that translates directly to divergent pharmacological profiles and therapeutic potential [1]. Substituting with a racemate dilutes the active stereoisomer by at least 50%, potentially masking true structure-activity relationships and leading to false negatives in screening campaigns or reduced efficacy in functional assays. Furthermore, the absence of the defined chiral center in non-stereoselective syntheses precludes the generation of enantiomerically pure downstream derivatives, thereby impeding the development of patent-protected, single-enantiomer drug candidates.

Quantitative Comparative Evidence for (S)-2-(Methoxymethyl)piperazine Differentiation


Enantioselective PAF Receptor Binding: 30-Fold Affinity Advantage Over (R)-Isomer

In a direct head-to-head comparison of the synthesized enantiomers (R)-(+)-2f and (S)-(-)-2f in a competitive radioligand binding assay against the platelet-activating factor (PAF) receptor, (S)-(-)-2f demonstrated a 30-fold greater binding affinity than the (R)-(+)-2f isomer [1]. This stark difference in receptor engagement underscores the critical dependence of biological activity on the compound's absolute stereochemistry.

PAF receptor antagonism Enantioselective binding Inflammation Cardiovascular

Superior Potency within Trisubstituted Piperazine Chemical Series for PAF Antagonism

Within a focused library of 2- and 3-substituted trisubstituted piperazines evaluated for PAF antagonism, the 2-methoxymethyl derivative (compound 2f) was identified as the most potent in the series, outperforming all other analogs with different alkyl, alkoxy, and substituted benzyl groups in assays measuring inhibition of PAF-induced platelet aggregation and blood pressure reduction [1]. While specific IC50 values are not provided in the abstract, the designation of 'most potent' in a comparative SAR study establishes its superior functional activity relative to closely related in-class compounds.

PAF antagonism Structure-Activity Relationship (SAR) Platelet aggregation Blood pressure

Chiral Purity as a Prerequisite for Stereocontrolled Synthesis of Bioactive Molecules

The (S)-enantiomer of 2-(methoxymethyl)piperazine serves as a defined chiral synthon, enabling the stereocontrolled construction of complex molecules with precise three-dimensional architecture. In contrast, the use of racemic or enantiomerically impure starting materials would introduce a second stereocenter in downstream products, leading to diastereomeric mixtures that are difficult to separate and complicate biological interpretation [1]. The unambiguous stereochemistry of (S)-2-(methoxymethyl)piperazine, derived from chiral pool starting materials like L-serine, ensures the stereochemical integrity of advanced intermediates and final drug candidates.

Chiral synthesis Enantiomeric purity Drug discovery Stereochemistry

Favorable Computed Physicochemical Properties for CNS Drug Discovery

Computed physicochemical parameters for 2-(methoxymethyl)piperazine indicate a favorable profile for central nervous system (CNS) drug discovery. The topological polar surface area (TPSA) of 33.3 Ų falls well within the desired range for CNS penetration (<70 Ų), while the calculated logP (XLogP3) of -0.9 suggests balanced hydrophilicity and hydrophobicity, which is conducive to both aqueous solubility and passive membrane diffusion [1]. These properties are inherent to the methoxymethyl substitution and are not shared by unsubstituted piperazine or other alkyl-substituted analogs, which may have higher lipophilicity and TPSA values outside the CNS drug-likeness space.

Physicochemical properties CNS drug-likeness Lipophilicity Polar surface area

Validated Application Scenarios for (S)-2-(Methoxymethyl)piperazine in Research and Development


Enantioselective Synthesis of PAF Receptor Antagonists

Researchers developing novel platelet-activating factor (PAF) receptor antagonists for inflammatory or cardiovascular indications should prioritize the (S)-enantiomer of 2-(methoxymethyl)piperazine as a chiral building block. As demonstrated by Fukushi et al., the (S)-enantiomer confers a 30-fold higher receptor binding affinity compared to the (R)-isomer, and the 2-methoxymethyl substitution pattern was identified as the most potent in a series of piperazine analogs [1]. Using the racemate would introduce an equal amount of the less active (R)-enantiomer, which would dilute the pharmacological signal and complicate interpretation of in vitro and in vivo efficacy studies. This scenario applies to academic and industrial medicinal chemistry programs focused on developing PAF receptor modulators as potential therapeutics for asthma, anaphylaxis, septic shock, or ischemic injury.

Stereospecific Structure-Activity Relationship (SAR) Studies

Scientists conducting systematic SAR investigations around the piperazine scaffold require a single, pure enantiomer to dissect the stereochemical requirements for biological activity. The (S)-enantiomer of 2-(methoxymethyl)piperazine provides a defined stereocenter, allowing for the unambiguous attribution of any observed activity differences to specific stereochemical features. In contrast, the racemate would confound such studies, as the observed activity would represent the average response of a 1:1 mixture of two distinct molecules with potentially different target engagement profiles and off-target liabilities. This scenario is critical for any drug discovery campaign aiming to advance a single-enantiomer drug candidate, which is a common regulatory requirement for chiral pharmaceuticals.

Development of CNS-Targeted Piperazine-Derived Drug Candidates

Based on its computed physicochemical profile, including a TPSA of 33.3 Ų and XLogP3 of -0.9, (S)-2-(methoxymethyl)piperazine is a suitable starting material for the synthesis of CNS-penetrant drug candidates [1]. The low TPSA value aligns with guidelines for achieving adequate brain exposure, while the balanced lipophilicity suggests a lower risk of promiscuous off-target binding often associated with highly lipophilic compounds. This scenario is particularly relevant for research programs targeting neurological or psychiatric disorders where piperazine-based pharmacophores are commonly employed, such as in the development of anxiolytics, antidepressants, or antipsychotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Methoxymethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.